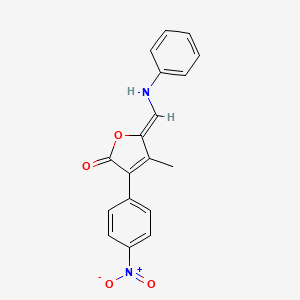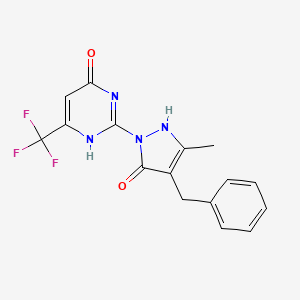![molecular formula C16H16N4O3 B7787992 2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B7787992.png)
2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-phenyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-phenyl-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of the compound involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In an industrial setting, the production of the compound is scaled up to meet the demand. This involves the use of large-scale reactors and advanced technologies to ensure the efficient and cost-effective production of the compound. The industrial production methods also include stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to the formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and its role in drug development. In industry, the compound is used in the production of various materials and products.
Wirkmechanismus
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the target molecules. The molecular targets may include enzymes, receptors, and other biomolecules, and the pathways involved may include signaling pathways, metabolic pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
The compound can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar chemical structures and properties, but the specific features of the compound with the identifier “2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-phenyl-1H-pyrimidin-4-one” make it distinct. These features may include its chemical reactivity, biological activity, and potential applications. Some similar compounds include those with related chemical structures and functional groups, which can provide insights into the properties and behavior of the compound.
Eigenschaften
IUPAC Name |
2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-phenyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-12(7-8-21)15(23)20(19-10)16-17-13(9-14(22)18-16)11-5-3-2-4-6-11/h2-6,9,19,21H,7-8H2,1H3,(H,17,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRDJBUJACVYFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=O)C=C(N2)C3=CC=CC=C3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=NC(=O)C=C(N2)C3=CC=CC=C3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(NZ,E)-2-cyano-N-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7787910.png)

![(Z)-2-cyano-N-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-phenylprop-2-enamide](/img/structure/B7787914.png)
![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B7787921.png)
![1-[(Z)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-methylthiourea](/img/structure/B7787922.png)
![1-[(Methoxyamino)methylidene]-3-phenylthiourea](/img/structure/B7787924.png)
![N-[(methoxyamino)methylidene]-4-phenylpiperazine-1-carboxamide](/img/structure/B7787928.png)
![4-(2-fluorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B7787930.png)
![4-(2-chlorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B7787933.png)
![(NZ,E)-2-cyano-3-(4-methoxyanilino)-N-[[(4-nitrophenyl)methoxyamino]methylidene]prop-2-enamide](/img/structure/B7787940.png)
![(2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(ethoxymethylidene)butane-1,3-dione](/img/structure/B7787973.png)

![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-(trifluoromethyl)-1H-pyrimidin-4-one](/img/structure/B7787994.png)
![5-hexyl-2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7787997.png)
